molecular formula C7H9NO2 B13953414 2-[(2-Oxopropoxy)methyl]prop-2-enenitrile CAS No. 70012-99-6

2-[(2-Oxopropoxy)methyl]prop-2-enenitrile

Cat. No.: B13953414
CAS No.: 70012-99-6
M. Wt: 139.15 g/mol
InChI Key: BONBPALLWBYMJQ-UHFFFAOYSA-N
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Description

2-[(2-Oxopropoxy)methyl]prop-2-enenitrile is an α,β-unsaturated nitrile compound featuring a prop-2-enenitrile backbone substituted with a 2-oxopropoxy methyl group. This structure confers reactivity through its conjugated system, enabling applications in organic synthesis and materials science. The 2-oxopropoxy group may enhance solubility and modulate electronic properties, distinguishing it from simpler acrylonitrile derivatives.

Properties

CAS No.

70012-99-6

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(2-oxopropoxymethyl)prop-2-enenitrile

InChI

InChI=1S/C7H9NO2/c1-6(3-8)4-10-5-7(2)9/h1,4-5H2,2H3

InChI Key

BONBPALLWBYMJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COCC(=C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Oxopropoxy)methyl]prop-2-enenitrile typically involves the reaction of prop-2-enenitrile with an appropriate oxopropoxy reagent under controlled conditions. One common method involves the use of propylene oxide and sodium cyanide in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-[(2-Oxopropoxy)methyl]prop-2-enenitrile often employs large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve continuous flow systems to ensure consistent production rates and quality control measures to monitor the reaction progress .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Oxopropoxy)methyl]prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Oxopropoxy)methyl]prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Oxopropoxy)methyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in enzyme-catalyzed reactions, where it binds to active sites and modulates enzyme activity. The pathways involved often include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The reactivity and applications of prop-2-enenitrile derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Structural Features Key Properties/Applications References
2-[(2-Oxopropoxy)methyl]prop-2-enenitrile 2-oxopropoxy methyl group Conjugated acrylonitrile backbone with an ether-linked ketone Potential solubility enhancement; reactivity in nucleophilic additions
(2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) Diphenylamino (donor), pyridinyl (acceptor) D-π-A structure; strong π-π interactions in solid state Optical materials; HOMO-LUMO gap ~3.3 eV (solvent-dependent)
CCG-63802 Benzothiazole, phenoxy-pyrido[1,2-a]pyrimidin-4-one α,β-unsaturated nitrile with soft electrophilic functionality RGS4 inhibitor; covalent cysteine modification
2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile Benzothiazole, thiophene Microwave-synthesized; heteroaromatic substituents Antimicrobial and anticancer activities (e.g., MCF7 cell line inhibition)
trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile 3,4-Dimethoxy (donor), 4-nitro (acceptor) Photochromic properties; crystallizes in monoclinic system (P1) Optical materials; absorbance in UV-vis range
(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (CAS 104089-72-7) 4-chlorophenyl, 3-nitrophenyl Electron-withdrawing substituents Organic synthesis intermediate; high reactivity in Diels-Alder reactions

Crystallographic and Computational Insights

  • Crystal Packing: Analogs with diphenylamino groups exhibit strong π-π stacking, influencing solid-state optical properties . In contrast, steric hindrance from bulky substituents (e.g., 2-oxopropoxy) may reduce crystallinity.
  • DFT Calculations : HOMO-LUMO gaps for D-π-A derivatives range from 3.3–4.0 eV, correlating with fluorescence quantum yields. Solvent polarity significantly affects these energies .

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